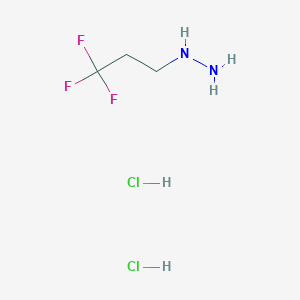
(3,3,3-トリフルオロプロピル)ヒドラジン二塩酸塩
説明
(3,3,3-Trifluoropropyl)hydrazine dihydrochloride is a useful research compound. Its molecular formula is C3H9Cl2F3N2 and its molecular weight is 201.02 g/mol. The purity is usually 95%.
The exact mass of the compound (3,3,3-Trifluoropropyl)hydrazine dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (3,3,3-Trifluoropropyl)hydrazine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,3,3-Trifluoropropyl)hydrazine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
疎水性メソポーラスシリカ合成
(3,3,3-トリフルオロプロピル)ヒドラジン二塩酸塩: は、疎水性メソポーラスシリカ、特にTFP-MCM-41を作成するための改質剤として使用されてきました 。この材料は、強力な疎水性を示し、水溶液からジブチルフタレート(DBP)などの物質を吸着するために使用されます。その高い吸着親和性と選択性は、特に健康リスクをもたらす内分泌かく乱化学物質(EDC)を除去する環境浄化に適しています。
環境修復のための吸着特性
化合物の改変された形態であるTFP-MCM-41は、環境汚染物質であるDBPに対して優れた吸着特性を示します 。フェノールなどの他の化合物の存在下でも、DBPを選択的に取り込むことができ、標的とする環境修復の取り組みにおけるその可能性を浮き彫りにしています。
内分泌かく乱化学物質(EDC)研究
(3,3,3-トリフルオロプロピル)ヒドラジン二塩酸塩は、EDCとの相互作用により、環境からのEDCの挙動、影響、除去方法を研究するために使用できます 。これは、これらの化学物質が生態系と人間の健康に与える影響を理解するために不可欠です。
疎水性相互作用研究
メソポーラスシリカなどの材料の疎水性を高める化合物の能力は、分子レベルで疎水性相互作用を研究するために活用できます 。これは、特定の望ましい特性を持つ新しい材料とコーティングの開発に影響を与えます。
水素結合相互作用分析
(3,3,3-トリフルオロプロピル)基とDBP分子間の強い水素結合相互作用は、水素結合を研究するためのモデルシステムを提供します 。これは、水素結合が重要な役割を果たす化学、製薬、材料科学の研究にとって価値があります。
疎水性コーティングの開発
(3,3,3-トリフルオロプロピル)ヒドラジン二塩酸塩を使用して高度に疎水性の材料を合成することにより、水やその他の物質をはじくコーティングを開発する可能性が開かれます 。このようなコーティングは、セルフクリーニング表面から保護用具まで、さまざまな用途に適用できます。
特性
IUPAC Name |
3,3,3-trifluoropropylhydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7F3N2.2ClH/c4-3(5,6)1-2-8-7;;/h8H,1-2,7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHLBAMZRLASKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNN)C(F)(F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9Cl2F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1446322-01-5 | |
| Record name | (3,3,3-trifluoropropyl)hydrazine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Thieno[3,2-b]pyridine-3-carbaldehyde](/img/structure/B1449250.png)



![N-[(4-bromo-3-fluorophenyl)methyl]oxetan-3-amine](/img/structure/B1449257.png)








